molecular formula C51H75N17O21S2 B10820842 Phleomycin CAS No. 1422270-80-1

Phleomycin

Cat. No.: B10820842
CAS No.: 1422270-80-1
M. Wt: 1326.4 g/mol
InChI Key: QRBLKGHRWFGINE-UGWAGOLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phleomycin is typically isolated from the culture fluid of Streptomyces verticillus. The process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the antibiotic. The initial isolation yields a copper-containing blue powder, which can be further treated to remove copper, resulting in a white powder with slightly reduced activity against mycobacteria .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces verticillus. The fermentation broth is subjected to various extraction and purification steps, including solvent extraction, precipitation, and chromatography, to obtain the pure antibiotic. The production process is optimized to maximize yield and ensure the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Phleomycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activity and stability.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the this compound molecule.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives with altered biological activity, while reduction can yield reduced forms of this compound with different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Phleomycin exerts its effects by binding to DNA and causing strand breaks. This binding disrupts the integrity of the DNA double helix, leading to inhibition of DNA synthesis and cell death . The molecular targets of this compound include the DNA itself and various enzymes involved in DNA replication and repair. The pathways affected by this compound include those related to DNA damage response and apoptosis .

Properties

CAS No.

1422270-80-1

Molecular Formula

C51H75N17O21S2

Molecular Weight

1326.4 g/mol

IUPAC Name

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68)/t17?,18?,20?,21?,24?,25-,26?,30?,31?,32?,33+,34?,35-,36-,37-,47-,49-,50-,51+/m0/s1

InChI Key

QRBLKGHRWFGINE-UGWAGOLRSA-N

Isomeric SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O[C@H]3[C@@]([C@H]([C@@H]([C@@H](O3)CO)O)O)(C)O[C@H]4[C@@H]([C@]([C@H](C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O

Origin of Product

United States

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